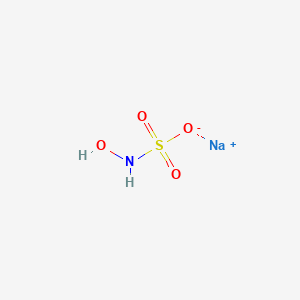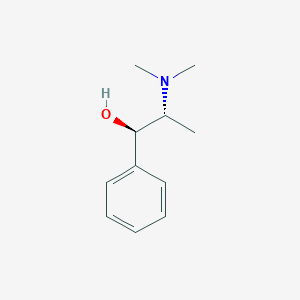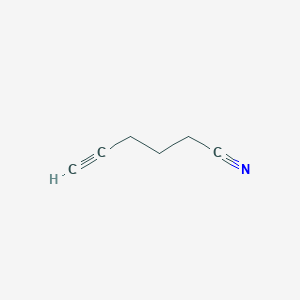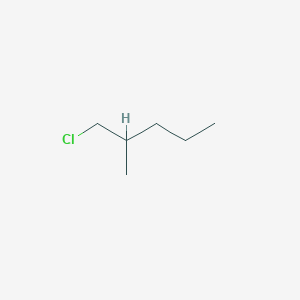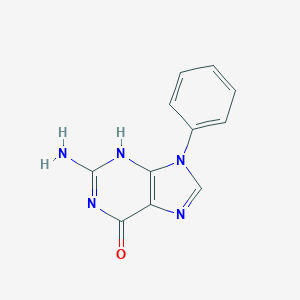
Methyl 4-hydroxy-1-naphthoate
Overview
Description
Synthesis Analysis
The synthesis of related naphthoate derivatives involves innovative methodologies, such as the rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes, which efficiently produces polycyclic compounds through regioselective C-H bond cleavage, facilitated by hydroxy groups (Mochida et al., 2010). Another approach employs a two-step process involving Heck coupling and Dieckmann cyclization to yield methyl-1-hydroxy-2-naphthoate derivatives and heterocyclic analogues in multigram scale (Podeschwa & Rossen, 2015).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as methyl 3-hydroxy-2-naphthoate, reveal polymorphism, a phenomenon where compounds exhibit multiple crystal forms. This polymorphism is analyzed using various techniques, including IR, UV-Visible, fluorescence, and X-ray crystallography, providing insights into the intermolecular interactions that define different polymorphs (Sahoo et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of naphthoate derivatives encompasses a range of reactions, including unusual, chemoselective etherification processes. Such reactions are significant for synthesizing intermediates with potential anti-tumor activity (Ogata et al., 2016). Additionally, the NHC-catalyzed conjugate hydroacylation of 1,4-naphthoquinones facilitates the synthesis of monoacylated derivatives, showcasing the compound's versatility in forming pharmaceutical scaffolds (Molina et al., 2009).
Scientific Research Applications
Supramolecular Host Applications : Methyl 3-hydroxy-2-naphthoate, a closely related compound, has been synthesized for application as a supramolecular host. It exhibited polymorphism, with different crystal forms showing variations in intermolecular interactions and optical properties (Sahoo et al., 2020).
Synthetic Route Development : A synthesis method for methyl-1-hydroxy-2-naphthoate derivatives was reported, involving a Heck coupling and Dieckmann cyclization. This route allows the production of these derivatives on a multigram scale (Podeschwa & Rossen, 2015).
Study of Excited State Intramolecular Proton Transfer (ESIPT) : Methyl 1-hydroxy-2-naphthoate and its analogues have been investigated for their strong intramolecular hydrogen bond and ESIPT processes. These studies enhance understanding of the photostability of these molecules (Catalán et al., 1999).
Photolysis Study : The photolysis of 5-Methyl-1,4-naphthoquinone, a related compound, in aqueous solutions, was studied to understand hydrogen and proton transfer reactions, which is significant in understanding the photostability and photochemistry of these compounds (Chiang et al., 1997).
Anti-Inflammatory Applications : Methyl-1-hydroxy-2-naphthoate exhibited significant anti-inflammatory effects in lipopolysaccharide-induced inflammatory responses in macrophages. It suppressed key inflammatory pathways like NF-κB and MAPKs (Zhang et al., 2011).
Dye Chemosensing : Methyl-3-hydroxy-2-naphthoate was studied as a dye chemosensor for metal ion complexing, demonstrating its potential application in detection technologies (Kim et al., 2010).
Mechanism of Action
Biochemical Pathways
Methyl 4-hydroxy-1-naphthoate has been found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages . It suppresses the activation of NF-κB, JNK, and p38 MAPK pathways . These pathways play crucial roles in inflammation, and their suppression leads to a decrease in the production of inflammatory mediators.
Result of Action
This compound significantly inhibits the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages . It also inhibits the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . These results suggest that this compound has potent anti-inflammatory effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-hydroxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAXJJJTBDVHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623192 | |
| Record name | Methyl 4-hydroxynaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13041-63-9 | |
| Record name | Methyl 4-hydroxy-1-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13041-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxynaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)


